tert-Butyl 6-phenylpyridine-3-carboxylate
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Overview
Description
tert-Butyl 6-phenylpyridine-3-carboxylate is an organic compound with the molecular formula C16H19NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 6-phenylpyridine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 6-phenylpyridine-3-carboxylic acid with tert-butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-phenylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring in the pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 6-phenylpyridine-3-carboxylate has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Medicine: It may be explored for potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 6-phenylpyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence binding affinity and selectivity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar pyridine structure but with an amino group and piperazine moiety.
tert-Butyl 3-oxopiperidine-1-carboxylate: Another related compound with a piperidine ring and a tert-butyl ester group.
Uniqueness
tert-Butyl 6-phenylpyridine-3-carboxylate is unique due to the presence of both a phenyl group and a tert-butyl ester group attached to the pyridine ring. This combination of functional groups provides distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
89808-37-7 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)19-15(18)13-9-10-14(17-11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
CRDPQHSWALNSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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